molecular formula C8H19N3 B13795240 N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine CAS No. 56925-80-5

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine

Katalognummer: B13795240
CAS-Nummer: 56925-80-5
Molekulargewicht: 157.26 g/mol
InChI-Schlüssel: GITOROGPJQYOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is a chemical compound with the molecular formula C8H19N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine typically involves the reaction of N-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

N-methylpiperazine+ethylene oxideThis compound\text{N-methylpiperazine} + \text{ethylene oxide} \rightarrow \text{this compound} N-methylpiperazine+ethylene oxide→this compound

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-methyl-1-piperazinyl)ethanamine: A similar compound with a slightly different structure.

    Olanzapine: A compound used in the treatment of schizophrenia, containing a piperazine ring.

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another related compound with a different ring structure

Uniqueness

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

56925-80-5

Molekularformel

C8H19N3

Molekulargewicht

157.26 g/mol

IUPAC-Name

N-methyl-2-(4-methylpiperazin-2-yl)ethanamine

InChI

InChI=1S/C8H19N3/c1-9-4-3-8-7-11(2)6-5-10-8/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

GITOROGPJQYOQC-UHFFFAOYSA-N

Kanonische SMILES

CNCCC1CN(CCN1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.